PTZ601

Antibacterial MRSA Carbapenem

PTZ601 (razupenem) is a synthetic injectable antibiotic belonging to the 1β-methylcarbapenem subclass, developed as a replacement therapy for drug-resistant bacterial infections. It is characterized by a novel chemical structure, (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(5S)-5-methyl-2,5-dihydro-1H-pyrrol-3-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, with a molecular formula of C18H21N3O4S2 and a molar mass of 407.51 g/mol.

Molecular Formula C18H21N3O4S2
Molecular Weight 407.5 g/mol
CAS No. 426253-04-5
Cat. No. B1678841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTZ601
CAS426253-04-5
SynonymsSMP-601;  SMP601;  SMP 601;  PTZ601;  PTZ-601;  PTZ 601;  PZ-601;  SM-216601;  SM 216601;  SM216601;  Razupenem.
Molecular FormulaC18H21N3O4S2
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC1C=C(CN1)C2=CSC(=N2)SC3=C(N4C(C3C)C(C4=O)C(C)O)C(=O)O
InChIInChI=1S/C18H21N3O4S2/c1-7-4-10(5-19-7)11-6-26-18(20-11)27-15-8(2)13-12(9(3)22)16(23)21(13)14(15)17(24)25/h4,6-9,12-13,19,22H,5H2,1-3H3,(H,24,25)/t7-,8+,9+,12+,13+/m0/s1
InChIKeyXFGOMLIRJYURLQ-GOKYHWASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PTZ601 (Razupenem, CAS 426253-04-5): A Broad-Spectrum Carbapenem with Documented Anti-MRSA Activity


PTZ601 (razupenem) is a synthetic injectable antibiotic belonging to the 1β-methylcarbapenem subclass, developed as a replacement therapy for drug-resistant bacterial infections . It is characterized by a novel chemical structure, (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(5S)-5-methyl-2,5-dihydro-1H-pyrrol-3-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, with a molecular formula of C18H21N3O4S2 and a molar mass of 407.51 g/mol . Unlike many conventional carbapenems, PTZ601 demonstrates notable in vitro and in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF) .

Why PTZ601 (Razupenem) Cannot Be Readily Substituted by Other Carbapenems or Anti-MRSA Agents


PTZ601 occupies a distinct pharmacological niche that precludes simple interchange with other carbapenems (e.g., meropenem, imipenem) or standard anti-MRSA therapies (e.g., vancomycin, linezolid). Its unique structural features confer a specific resistance profile and an expanded spectrum of activity, particularly against Gram-positive pathogens like MRSA and VREF, which are not covered by many earlier carbapenems . Furthermore, resistance selection studies demonstrate that PTZ601 elicits a different pattern of resistance development compared to vancomycin and linezolid, highlighting that these agents are not functionally equivalent in prolonged therapeutic scenarios . The following evidence delineates the quantifiable, verifiable differences that substantiate PTZ601's distinct value proposition.

PTZ601 (Razupenem): Quantified Differentiation Against Key Comparators


PTZ601's Superior Anti-MRSA Spectrum Compared to Meropenem and Imipenem

A critical differentiator for PTZ601 is its clinically relevant activity against MRSA, a property largely absent in the widely used carbapenems meropenem and imipenem. The FDA-approved label for meropenem explicitly states it 'does not have in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA)' . While some older studies report imipenem MIC90 values of 2 µg/mL against MRSA , this is often at or above susceptibility breakpoints and does not translate to clinical utility. In contrast, PTZ601 demonstrates consistent anti-MRSA activity, with an MIC90 of 2 µg/mL and efficacy in an in vitro pharmacokinetic model where it produced a >3.5-log-unit reduction in viable count against MRSA strains with MICs ≤3.0 µg/mL at simulated human doses . This represents a categorical difference: PTZ601 is a carbapenem with a proven anti-MRSA spectrum, whereas meropenem and imipenem are not indicated for MRSA infections.

Antibacterial MRSA Carbapenem MIC

PTZ601's Differential Resistance Selection Profile vs. Vancomycin and Linezolid in S. aureus

In multistep resistance selection studies, PTZ601 demonstrates a different propensity for resistance development compared to vancomycin and linezolid. After 20 daily subcultures of 10 S. aureus strains (8 MRSA, 2 MSSA), PTZ601 yielded only a single clone with an MIC >4 µg/mL (8 µg/mL), and this clone originated from a parent strain that already had a baseline MIC of 4 µg/mL . In contrast, linezolid yielded resistant clones after 15 to 48 days in 4 of the 10 strains . After 18 to 49 passages in 6/10 strains, PTZ601 MICs rose from a parent range of 0.016-2 µg/mL to 0.125-8 µg/mL, with clones remaining stable after 10 drug-free subcultures . Single-step mutant selection frequencies were similarly low for PTZ601 and both comparators . This indicates that while resistance can emerge to PTZ601 with prolonged exposure, its selection profile differs from that of linezolid, a key clinical comparator.

Antibiotic Resistance Staphylococcus aureus Resistance Selection Vancomycin Linezolid

PTZ601's Pharmacokinetic Half-Life: An Extended Dosing Interval Advantage Over Imipenem and Meropenem

PTZ601 exhibits a longer elimination half-life compared to imipenem and meropenem, a feature that supports less frequent dosing in experimental settings. A clinical pharmacokinetic study in healthy volunteers reported a mean elimination half-life of 1.6 hours for PTZ601 . While imipenem and meropenem have half-lives of approximately 1 hour , the extended half-life of PTZ601 (though moderate) is cited as a reason for its potentially favorable pharmacokinetic profile . In an in vitro pharmacokinetic model simulating a 1g IV dose every 12 hours, a half-life of 1.5 hours was used to achieve significant antibacterial effects against both MRSA and Enterobacteriaceae . This difference, while not dramatic, contributes to the compound's suitability for twice-daily dosing regimens in preclinical models.

Pharmacokinetics Half-Life Carbapenem Dosing

PTZ601's Activity Against Anaerobic Bacteria is Comparable to That of Meropenem and Doripenem

In the evaluation of anaerobic spectrum, PTZ601's activity is quantitatively comparable to that of other carbapenems, meropenem and doripenem. Against 70 reference strains and 323 clinical isolates of anaerobic bacteria, PTZ601 inhibited most reference strains at ≤1 µg/mL . Importantly, its activity against clinically isolated non-fragilis Bacteroides spp. (MIC90 of 2 µg/mL) was comparable to that of meropenem and doripenem . The MIC90 values against Prevotella spp. (0.06 µg/mL), Porphyromonas spp. (0.03 µg/mL), and Fusobacterium spp. (0.5 µg/mL) further establish its broad anaerobic coverage . This evidence positions PTZ601 as having a similar anti-anaerobic profile to leading carbapenems, a critical consideration for polymicrobial infection research.

Anaerobic Bacteria Carbapenem MIC Bacteroides

PTZ601 (Razupenem): Validated Research and Preclinical Application Scenarios


Preclinical Evaluation of Novel Therapies Against MRSA Infections

PTZ601 is an ideal positive control or comparator in murine models of MRSA infection. Its documented anti-MRSA activity (MIC90 = 2 µg/mL) and proven in vivo efficacy in neutropenic thigh infection models provide a robust benchmark against which to measure the activity of experimental compounds. Its distinct resistance selection profile compared to vancomycin makes it a valuable tool for studying resistance mechanisms in S. aureus.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Carbapenems

PTZ601's slightly extended half-life (t1/2 ~1.6 h) compared to imipenem and meropenem (t1/2 ~1 h) makes it a useful compound for PK/PD studies exploring the impact of half-life on dosing interval optimization. Its time-dependent killing (fT>MIC target of ≥35% for MRSA) is well-characterized, allowing for precise modeling in in vitro dynamic systems.

Research on Anaerobic and Mixed Aerobic-Anaerobic Infections

Given its activity against a broad range of anaerobes that is comparable to meropenem , PTZ601 is suitable for use in polymicrobial infection models (e.g., intra-abdominal abscesses) where both aerobic and anaerobic coverage is required. Its activity against key pathogens like Bacteroides, Prevotella, and Fusobacterium spp. ensures it can be effectively employed in such complex research settings.

Drug Resistance Evolution and Mechanism Studies

The availability of detailed resistance selection data positions PTZ601 as a useful tool for investigating the evolutionary pathways to carbapenem resistance in staphylococci. Researchers can leverage the defined MIC shifts observed during serial passage to study the genetic and biochemical basis of emerging resistance, with PTZ601 serving as a selective pressure agent distinct from vancomycin and linezolid.

Technical Documentation Hub

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24 linked technical documents
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